molecular formula C13H21NS B7992735 3-[(N-Ethyl-n-butylamino)methyl]thiophenol CAS No. 1443328-87-7

3-[(N-Ethyl-n-butylamino)methyl]thiophenol

Cat. No.: B7992735
CAS No.: 1443328-87-7
M. Wt: 223.38 g/mol
InChI Key: KRGCKDDIJFPJGX-UHFFFAOYSA-N
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Description

3-[(N-Ethyl-n-butylamino)methyl]thiophenol is an organic compound that features a thiophenol group substituted with an N-ethyl-n-butylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(N-Ethyl-n-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with N-ethyl-n-butylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. Catalysts such as CuO–NiO–PtO/γ-Al2O3 can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(N-Ethyl-n-butylamino)methyl]thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenol group can yield sulfonic acids, while reduction can produce thiols.

Scientific Research Applications

3-[(N-Ethyl-n-butylamino)methyl]thiophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(N-Ethyl-n-butylamino)methyl]thiophenol exerts its effects involves interactions with specific molecular targets. The thiophenol group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The amino group may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: A simpler compound with a similar thiol group but without the amino substitution.

    N-Ethyl-n-butylamine: Contains the same amino group but lacks the thiophenol moiety.

    Benzylthiol: Another thiol-containing compound with a different aromatic structure.

Uniqueness

3-[(N-Ethyl-n-butylamino)methyl]thiophenol is unique due to the combination of the thiophenol and N-ethyl-n-butylaminomethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity compared to its simpler counterparts.

Properties

IUPAC Name

3-[[butyl(ethyl)amino]methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-3-5-9-14(4-2)11-12-7-6-8-13(15)10-12/h6-8,10,15H,3-5,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGCKDDIJFPJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267829
Record name Benzenethiol, 3-[(butylethylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443328-87-7
Record name Benzenethiol, 3-[(butylethylamino)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443328-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 3-[(butylethylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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